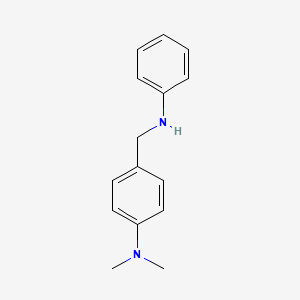

N,N-Dimethyl-4-((phenylamino)methyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-4-((phenylamino)methyl)aniline: is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a phenylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((phenylamino)methyl)aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-((phenylamino)methyl)benzaldehyde using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethyl-4-((phenylamino)methyl)aniline undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles.

Common Reagents and Conditions:

Oxidation: H2O2, FeCl3, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Formation of corresponding quinones or nitroso derivatives.

Reduction: Formation of secondary amines or amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-4-((phenylamino)methyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-((phenylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- N,N-Dimethyl-4-((4-methoxyphenyl)amino)methyl)aniline

- N,N-Dimethyl-4-((4-chlorophenyl)amino)methyl)aniline

- N,N-Dimethyl-4-((4-nitrophenyl)amino)methyl)aniline

Comparison: N,N-Dimethyl-4-((phenylamino)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Actividad Biológica

N,N-Dimethyl-4-((phenylamino)methyl)aniline, commonly referred to as a Schiff base compound, has garnered attention in recent studies for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The resulting compound is characterized using various spectroscopic techniques including:

- UV-Visible Spectroscopy

- Fourier Transform Infrared Spectroscopy (FTIR)

- Nuclear Magnetic Resonance (NMR)

- High-Resolution Mass Spectrometry (HRMS)

These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial and fungal strains using microdilution methods, revealing a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants.

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 45 µg/mL |

| Ascorbic Acid | 30 µg/mL |

This suggests that the compound could serve as a potential antioxidant in therapeutic applications .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Molecular Structure reported that derivatives of this compound exhibited varying degrees of antibacterial activity. The lead compounds from this series showed MIC values significantly lower than those of conventional antibiotics, indicating their potential for development into new antimicrobial agents .

- Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions of this compound with bacterial enzymes. Molecular docking simulations revealed favorable binding affinities, supporting its role as a potential inhibitor of bacterial growth .

Propiedades

IUPAC Name |

4-(anilinomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHOCGONWPRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.